molecular formula C6H5N3S B13804071 [1,2,4]Triazolo[3,4-b][1,3]thiazepine CAS No. 585528-62-7

[1,2,4]Triazolo[3,4-b][1,3]thiazepine

Cat. No.: B13804071
CAS No.: 585528-62-7
M. Wt: 151.19 g/mol
InChI Key: PHVLFXLPONWXJI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3]thiazepine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a triazole ring with a thiazepine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-b][1,3]thiazepine typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature. This one-pot, metal-free protocol yields the desired compound in excellent yields (>90%) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-b][1,3]thiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

[1,2,4]Triazolo[3,4-b][1,3]thiazepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3]thiazepine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

[1,2,4]Triazolo[3,4-b][1,3]thiazepine is unique due to its specific ring fusion, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for drug discovery and development .

Properties

CAS No.

585528-62-7

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]thiazepine

InChI

InChI=1S/C6H5N3S/c1-2-4-10-6-8-7-5-9(6)3-1/h1-5H

InChI Key

PHVLFXLPONWXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2SC=C1

Origin of Product

United States

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